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Abstract
SCO-792 is a first-in-class, orally available, potent, and reversible inhibitor of enteropeptidase,

a key enzyme in the digestion of proteins. By modulating the absorption of amino acids from

the gut, SCO-792 presents a novel therapeutic strategy for a range of metabolic and renal

disorders. Preclinical and clinical data have demonstrated its potential in the management of

diabetic kidney disease (DKD), obesity, type 2 diabetes, and chronic kidney disease (CKD).

This document provides a comprehensive technical overview of SCO-792, including its

mechanism of action, a summary of key quantitative data from preclinical and clinical studies,

detailed experimental protocols, and a visualization of the proposed signaling pathways.

Introduction
Enteropeptidase, a serine protease located on the brush border of the duodenum and jejunum,

is the primary activator of trypsinogen to trypsin, which in turn activates a cascade of other

digestive enzymes. This process is fundamental for the breakdown of dietary proteins into

absorbable amino acids. SCO-792 selectively inhibits this initial step, thereby reducing the

overall absorption of amino acids into the circulation. This mechanism of action has pleiotropic

effects, including the amelioration of hyperfiltration in the kidneys, modulation of gut microbiota,

and induction of the metabolic regulator Fibroblast Growth Factor 21 (FGF21).
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Mechanism of Action
SCO-792 is a potent inhibitor of both rat and human enteropeptidase.[1] Its primary therapeutic

effect is derived from the reduction of amino acid absorption in the small intestine. This leads to

several downstream physiological responses that contribute to its therapeutic potential in

various disease models.

Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro, preclinical, and

clinical studies of SCO-792.

Table 1: In Vitro Inhibitory Activity of SCO-792
Target IC50 Value Reference

Rat Enteropeptidase 4.6 nM [1]

Human Enteropeptidase 5.4 nM [1]

Table 2: Preclinical Efficacy of SCO-792 in a Diet-
Induced Obese (DIO) Mouse Model

Parameter Vehicle
SCO-792 (20
mg/kg)

SCO-792 (59
mg/kg)

Reference

Fecal Protein-

derived Calorie

Loss (%)

0.6% 1.7% 3.0% [2]

Total Food Intake

Reduction
- Significant Significant [2]

Body Weight

Change
-

Significant

Reduction

Significant

Reduction
[2]

Table 3: Preclinical Efficacy of SCO-792 in a Rat Model
of Chronic Kidney Disease (SHC Rats)
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Parameter Vehicle
SCO-792
(0.03% in
diet)

SCO-792
(0.06% in
diet)

Pair-fed Reference

Average

Food Intake
Higher

Dose-

dependent

decrease

Dose-

dependent

decrease

Matched to

SCO-792

(0.06%)

[3]

Body Weight Higher

Dose-

dependent

decrease

Dose-

dependent

decrease

Reduced vs.

Vehicle
[3]

Glomerular

Filtration

Rate (GFR)

Decline
Prevention of

Decline

Prevention of

Decline

Less effective

than SCO-

792

[2]

Albuminuria Present Suppression Suppression

Less effective

than SCO-

792

[2]

Kidney

Fibrosis
Present Improvement Improvement

Less effective

than SCO-

792

[2]

Table 4: Phase 2 Clinical Trial of SCO-792 in Patients
with Diabetic Kidney Disease
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Parameter Placebo (n=15)
SCO-792 500
mg QD (n=29)

SCO-792 500
mg TID (n=28)

Reference

Baseline UACR

(mg/g)

Geometric Mean:

569.1

Geometric Mean:

613.8

Geometric Mean:

636.3
[4][5]

Change in UACR

from Baseline
-14% (p=0.4407) -27% (p=0.0271) -28% (p=0.0211) [4][5][6][7]

Responder Rate

(≥30% UACR

decrease)

20.0% 24.1% 28.6% [5]

Change in eGFR

(ml/min/1.73m²)
-0.2 -0.7 -0.6 [5]

Experimental Protocols
Oral Protein Challenge in Rodents
This protocol is designed to assess the in vivo inhibition of protein digestion and amino acid

absorption.

Animal Model: Male C57BL/6J mice or Sprague-Dawley rats are used.[2]

Acclimatization: Animals are acclimatized to the facility for at least one week prior to the

experiment.

Fasting: Animals are fasted overnight with free access to water.

Drug Administration: SCO-792 is suspended in a 0.5% (w/v) methylcellulose solution and

administered orally via gavage at doses typically ranging from 10 to 60 mg/kg. The vehicle

group receives the methylcellulose solution alone.[2]

Protein Challenge: At a specified time after drug administration (e.g., 6 hours), an oral

protein challenge is administered.[8] A common protein source is whey protein (e.g., 2.5

g/kg).[8]
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Blood Sampling: Blood samples are collected at various time points post-protein challenge

(e.g., 0, 30, 60, 120 minutes) via tail vein or other appropriate methods.

Analysis: Plasma levels of branched-chain amino acids (BCAAs) are measured to determine

the extent of protein digestion and absorption.

Diet-Induced Obesity (DIO) Mouse Model
This model is used to evaluate the anti-obesity and metabolic effects of SCO-792.

Animal Model: Male C57BL/6J mice are commonly used due to their susceptibility to diet-

induced obesity.

Diet: At 6 weeks of age, mice are fed a high-fat diet (HFD), typically with 60% of calories

derived from fat (e.g., Research Diets D12492).[9] A control group is fed a matched low-fat

diet (e.g., 10% kcal from fat, Research Diets D12450B).[9]

Induction of Obesity: Mice are maintained on the HFD for a period of 12-16 weeks to induce

obesity, insulin resistance, and other metabolic abnormalities.[9][10]

Drug Administration: SCO-792 is administered orally once daily. Dosing can be mixed in the

diet or administered by gavage.[2]

Pair-Fed Group: A pair-fed group is often included. These animals receive the same amount

of HFD as consumed by the SCO-792 treated group on the previous day to distinguish

between the effects of the drug and the effects of reduced food intake.[2]

Parameters Measured: Body weight, food intake, fecal protein content, plasma glucose,

insulin, and lipid levels are monitored throughout the study.[2]

Hyperinsulinemic-Euglycemic Clamp in Mice
This is the gold-standard technique to assess insulin sensitivity.[6]

Surgical Preparation: 5-7 days prior to the clamp, catheters are implanted in the jugular vein

(for infusions) and the carotid artery (for blood sampling) under anesthesia.[6]

Fasting: Mice are fasted overnight (approximately 15 hours) before the clamp.[11]
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Basal Period (2 hours): A continuous infusion of [3-³H]glucose is administered to measure

basal hepatic glucose production.[12][13]

Clamp Period (2 hours):

A primed-continuous infusion of human insulin is started (e.g., 2.5 mU/kg/min).[6]

A variable infusion of 20% glucose is initiated and adjusted every 10-20 minutes to

maintain euglycemia (normal blood glucose levels).[6][12]

The infusion of [3-³H]glucose is continued to measure insulin-stimulated whole-body

glucose turnover and hepatic glucose production.[12][13]

A bolus of 2-[¹⁴C]deoxyglucose can be administered to determine tissue-specific glucose

uptake.[12]

Blood Sampling: Blood samples are taken at regular intervals throughout the clamp to

measure blood glucose and tracer concentrations.

Data Analysis: The glucose infusion rate (GIR) required to maintain euglycemia is a measure

of whole-body insulin sensitivity. Higher GIR indicates greater insulin sensitivity.

Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the proposed signaling

pathways of SCO-792 and a typical experimental workflow.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.umassmed.edu/umpc/cores/metabolism/hyperinsulinemic/
https://www.mmpc.org/shared/document.aspx?id=380&docType=Protocol
https://pubmed.ncbi.nlm.nih.gov/22126863/
https://pubmed.ncbi.nlm.nih.gov/22126863/
https://www.umassmed.edu/umpc/cores/metabolism/hyperinsulinemic/
https://www.umassmed.edu/umpc/cores/metabolism/hyperinsulinemic/
https://www.mmpc.org/shared/document.aspx?id=380&docType=Protocol
https://www.umassmed.edu/umpc/cores/metabolism/hyperinsulinemic/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10854504?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


SCO-792
(Oral Administration)

Enteropeptidase
(in Duodenum)

Inhibits

Kidney
Hyperfiltration Reduced UACR

Protein Digestion
Activates Amino Acid

Absorption

Induces

Gut Microbiota
Alteration

Modulates

Increased Hepatic
FGF21 Production

Apparent Protein
Restriction Induces

Leads to

Increased
Akkermansia

Increased SCFA
Production

Improved Metabolic
Parameters

Reduced Body Weight
& Food Intake

Click to download full resolution via product page

Caption: Proposed signaling pathway of SCO-792.
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Caption: General experimental workflow for preclinical evaluation of SCO-792.
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SCO-792 represents a promising and innovative therapeutic agent with a unique mechanism of

action. By targeting the initial step of protein digestion, it offers a multi-faceted approach to

treating complex metabolic and renal diseases. The data gathered from preclinical and Phase 2

clinical studies are encouraging, demonstrating favorable effects on key biomarkers and

disease parameters. Further clinical investigation is warranted to fully elucidate the therapeutic

potential of SCO-792 in various patient populations. This technical guide provides a

foundational resource for researchers and drug development professionals interested in the

ongoing exploration of this novel compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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